![molecular formula C13H18N4O B11523328 6-Amino-3-methyl-4-(pentan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11523328.png)
6-Amino-3-methyl-4-(pentan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-4-(1-ethylpropyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a heterocyclic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes both pyrano and pyrazole rings, contributes to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(1-ethylpropyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide typically involves a multi-component reaction. One common method includes the reaction of an aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester in the presence of a catalyst. This reaction proceeds through a series of condensation and cyclization steps to form the desired pyranopyrazole derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-amino-4-(1-ethylpropyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyranopyrazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
6-amino-4-(1-ethylpropyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-amino-4-(1-ethylpropyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylates
- 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles
Uniqueness
Compared to similar compounds, 6-amino-4-(1-ethylpropyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide stands out due to its unique substitution pattern, which can lead to distinct biological activities and chemical properties.
Properties
Molecular Formula |
C13H18N4O |
---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
6-amino-3-methyl-4-pentan-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C13H18N4O/c1-4-8(5-2)11-9(6-14)12(15)18-13-10(11)7(3)16-17-13/h8,11H,4-5,15H2,1-3H3,(H,16,17) |
InChI Key |
VXYFHUVLLRTRPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1C(=C(OC2=NNC(=C12)C)N)C#N |
Origin of Product |
United States |
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